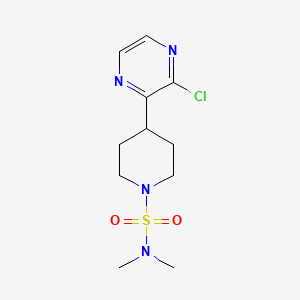![molecular formula C10H11F2NO B1401108 3-[(2,5-Difluorophenyl)methoxy]azetidine CAS No. 1121599-08-3](/img/structure/B1401108.png)
3-[(2,5-Difluorophenyl)methoxy]azetidine
Descripción general
Descripción
3-[(2,5-Difluorophenyl)methoxy]azetidine, also known as 2,5-Difluorophenylmethoxyazetidine, is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a five-membered cyclic amine with a difluorophenyl group. It is a highly useful building-block for the preparation of various compounds, such as amides, esters, and heterocycles. In addition, it has been found to have potential therapeutic and diagnostic applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study by Parmar et al. (2021) explored the design and synthesis of thiourea compounds bearing an azetidine moiety, similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their anticancer properties. The compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. Molecular docking studies confirmed their potential as VEGFR-2 inhibitors, suggesting promising anticancer capabilities through VEGFR-2 inhibition (Parmar et al., 2021).
Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. These synthesized compounds displayed moderate to significant antioxidant effects, indicating their medicinal and chemical significance (Nagavolu et al., 2017).
GABA Uptake Inhibition
Faust et al. (2010) investigated azetidine derivatives, including those similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their potency as GABA-uptake inhibitors. The study comprised derivatives substituted in 2- and 3-positions, revealing that certain azetidine derivatives exhibited high potency at GAT-1 and GAT-3 transporters, indicating potential therapeutic applications in neurological disorders (Faust et al., 2010).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to 3-[(2,5-Difluorophenyl)methoxy]azetidine. These compounds showed potent antiproliferative effects, disrupted microtubular structures in cancer cells, and caused G2/M arrest and apoptosis. This implies their potential as antitumor agents targeting tubulin (Greene et al., 2016).
Antiviral Activities
Kumar et al. (1994) synthesized and evaluated a class of compounds including azetidine derivatives for their potential as anti-AIDS drugs. These compounds, designed as prodrugs to FLT, exhibited significant anti-HIV-1 activities, suggesting their potential use in AIDS treatment (Kumar et al., 1994).
Mecanismo De Acción
Target of Action
Azetidine derivatives have been reported to modulate levels of monoamines, dopamine, norepinephrine, and serotonin in cerebral cortical areas of the mammalian brain .
Mode of Action
It is suggested that azetidine derivatives can modulate the levels of monoamines, dopamine, norepinephrine, and serotonin in the brain . This modulation could be achieved through interaction with their respective receptors or transporters, leading to changes in neurotransmitter levels and neuronal activity.
Propiedades
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFARRUZPCTNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




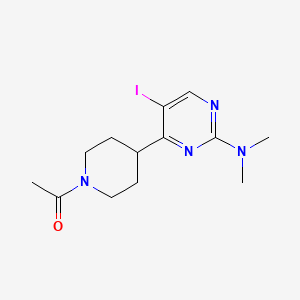

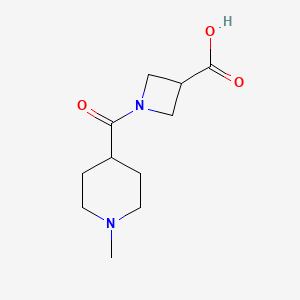



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
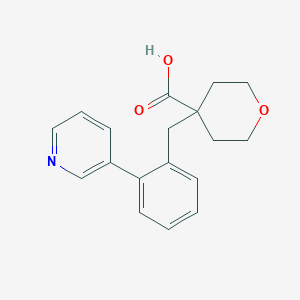
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
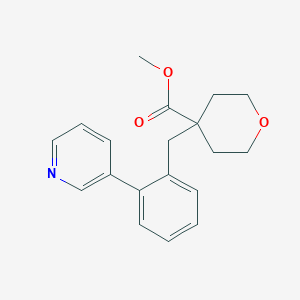
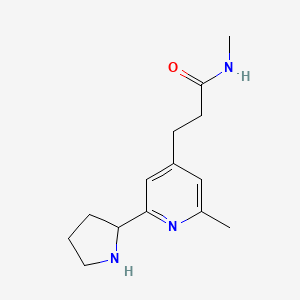
![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
